molecular formula C10H18N2O3 B15297516 tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B15297516
M. Wt: 214.26 g/mol
InChI Key: YHPAOPGCWGXNOO-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research It is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-2-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones .

Scientific Research Applications

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate: Similar in structure but with slight variations in functional groups.

    tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate: Another closely related compound with different substituents.

    N-Boc-ethylenediamine: A compound with a similar tert-butyl carbamate group but different overall structure.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(4)7-5-6-11-8(7)13/h7H,5-6H2,1-4H3,(H,11,13)

InChI Key

YHPAOPGCWGXNOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1=O

Origin of Product

United States

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